molecular formula C7H5BrClFO2S B6219427 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride CAS No. 1785538-82-0

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B6219427
CAS No.: 1785538-82-0
M. Wt: 287.5
InChI Key:
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Description

3-Bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride (3-BrFMBzCl) is a chemical compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a colorless, water-soluble compound with a molecular weight of 367.9 g/mol. 3-BrFMBzCl is a versatile reagent that has been used in many different laboratory experiments and is a valuable tool for scientists.

Scientific Research Applications

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals and other compounds, such as antibiotics, antifungals, and antihistamines. It has also been used in the synthesis of peptides, peptidomimetics, and other biomolecules. In addition, this compound has been used in the synthesis of organic dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride is based on its ability to act as an electrophile and undergo nucleophilic substitution reactions. In these reactions, the nucleophile attacks the electrophilic carbon atom of the this compound, displacing the bromine atom and forming a new carbon-carbon bond. This reaction is highly selective and can be used to synthesize a variety of molecules with precise control over the structure of the product.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-irritating. However, it is not approved for use in humans and should be handled with care. It has been shown to have some biochemical and physiological effects on certain organisms, such as bacteria and fungi. In particular, it has been shown to inhibit the growth of some bacteria and fungi and to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride in laboratory experiments is its versatility. It can be used in a wide range of reactions, from simple nucleophilic substitutions to more complex syntheses of pharmaceuticals and other compounds. In addition, it is relatively easy to handle and is relatively inexpensive. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride. It could be used to develop new pharmaceuticals and other compounds, such as antibiotics, antifungals, and antihistamines. It could also be used to synthesize peptides, peptidomimetics, and other biomolecules. In addition, it could be used in the synthesis of organic dyes, polymers, and other materials. Finally, it could be used to further explore its biochemical and physiological effects on various organisms.

Synthesis Methods

3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride can be synthesized by the reaction of 2-fluoro-6-methylbenzene-1-sulfonyl chloride (2-FMBzCl) with bromine in aqueous solution. This reaction is usually carried out using a catalytic amount of sodium hydroxide to facilitate the formation of a bromonium ion. The reaction is typically carried out at a temperature of 0-5°C and is typically complete within 10-20 minutes. The product is then isolated by either precipitation or extraction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-fluoro-6-methylbenzene-1-sulfonyl chloride involves the introduction of a bromine atom, a fluorine atom, and a sulfonyl chloride group onto a methyl-substituted benzene ring.", "Starting Materials": [ "2-methyl-6-fluorophenol", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bromide", "phosphorus tribromide", "thionyl chloride" ], "Reaction": [ "Step 1: Nitration of 2-methyl-6-fluorophenol with sulfuric acid and sodium nitrite to yield 2-methyl-6-fluoro-3-nitrophenol", "Step 2: Reduction of 2-methyl-6-fluoro-3-nitrophenol with hydrochloric acid to yield 2-methyl-6-fluoro-3-aminophenol", "Step 3: Bromination of 2-methyl-6-fluoro-3-aminophenol with sodium bromide and phosphorus tribromide to yield 3-bromo-2-fluoro-6-methylphenol", "Step 4: Conversion of 3-bromo-2-fluoro-6-methylphenol to 3-bromo-2-fluoro-6-methylbenzenesulfonyl chloride with thionyl chloride" ] }

1785538-82-0

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.5

Purity

95

Origin of Product

United States

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